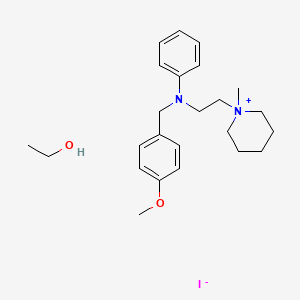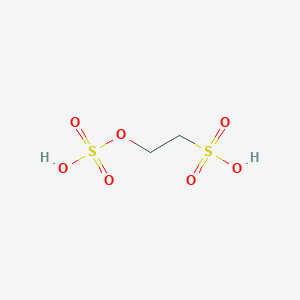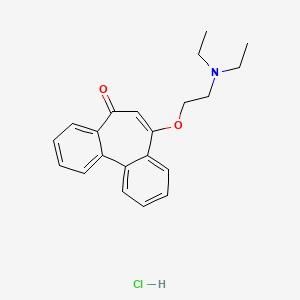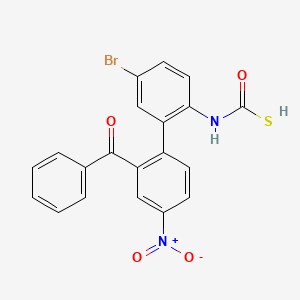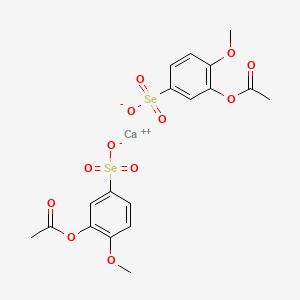
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate is a complex organic compound with the molecular formula C14H17Cl4NO6. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of multiple functional groups, including chloro, oxo, and trichloroethoxycarbonyl, makes it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azetidine Ring: This step typically involves the cyclization of a suitable precursor containing the necessary functional groups.
Introduction of the Chloro Group: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the Trichloroethoxycarbonyl Group: This step involves the reaction of the azetidine intermediate with trichloroethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
化学反応の分析
Types of Reactions
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
科学的研究の応用
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the trichloroethoxycarbonyl group enhances its reactivity and specificity towards certain biological targets .
類似化合物との比較
Similar Compounds
- Methyl (2alpha,3beta(R))-2-chloro-alpha-(isopropylidene)-4-oxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate*: Similar structure but with an isopropylidene group instead of a dioxo group.
- Methyl (2alpha,3beta(R))-2-chloro-alpha-(methoxy)-4-oxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate*: Similar structure but with a methoxy group instead of a dioxo group .
Uniqueness
The uniqueness of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the dioxo group and the trichloroethoxycarbonyl group makes it particularly versatile for various applications in research and industry .
特性
CAS番号 |
76431-36-2 |
|---|---|
分子式 |
C11H11Cl4NO7 |
分子量 |
411.0 g/mol |
IUPAC名 |
methyl 2-[(2R)-2-chloro-4-oxo-3-[1-(2,2,2-trichloroethoxycarbonyloxy)ethyl]azetidin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C11H11Cl4NO7/c1-4(23-10(20)22-3-11(13,14)15)5-6(12)16(7(5)17)8(18)9(19)21-2/h4-6H,3H2,1-2H3/t4?,5?,6-/m0/s1 |
InChIキー |
IEAPXAXDVMZNLS-WRVKLSGPSA-N |
異性体SMILES |
CC(C1[C@H](N(C1=O)C(=O)C(=O)OC)Cl)OC(=O)OCC(Cl)(Cl)Cl |
正規SMILES |
CC(C1C(N(C1=O)C(=O)C(=O)OC)Cl)OC(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




